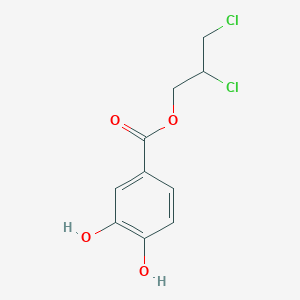

2,3-Dichloropropyl 3,4-dihydroxybenzoate

Description

2,3-Dichloropropyl 3,4-dihydroxybenzoate (CAS: 5438-43-7) is a benzoic acid derivative characterized by a 3,4-dihydroxy-substituted aromatic ring esterified with a 2,3-dichloropropyl group. This compound, also known as NSC16687, is utilized in pharmacological research, synthetic chemistry, and as a reference standard .

Properties

CAS No. |

5438-43-7 |

|---|---|

Molecular Formula |

C10H10Cl2O4 |

Molecular Weight |

265.09 g/mol |

IUPAC Name |

2,3-dichloropropyl 3,4-dihydroxybenzoate |

InChI |

InChI=1S/C10H10Cl2O4/c11-4-7(12)5-16-10(15)6-1-2-8(13)9(14)3-6/h1-3,7,13-14H,4-5H2 |

InChI Key |

XCQITELFZQNIME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)OCC(CCl)Cl)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloropropyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2,3-dichloropropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 2,3-Dichloropropyl 3,4-dihydroxybenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloropropyl 3,4-dihydroxybenzoate undergoes several types of chemical reactions, including:

Oxidation: The dihydroxybenzoate moiety can be oxidized to form quinones.

Reduction: The dichloropropyl group can be reduced to form propyl derivatives.

Substitution: The chlorine atoms in the dichloropropyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Propyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloropropyl 3,4-dihydroxybenzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 2,3-Dichloropropyl 3,4-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. The dihydroxybenzoate moiety can act as an antioxidant by scavenging free radicals, while the dichloropropyl group can interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Positional Isomers of Dihydroxybenzoates

The position of hydroxyl groups on the benzene ring significantly influences chemical reactivity and biological interactions:

Key Findings :

- The 3,4-dihydroxy configuration in the target compound prevents recognition by GRDC, which acts on 2,3- and 2,6-dihydroxybenzoates .

- Unlike 3,4-dihydroxybenzoate (protocatechuate), the esterified form in the target compound likely reduces its susceptibility to degradation by protocatechuate 3,4-dioxygenase .

Dichloropropyl-Containing Esters

The dichloropropyl group impacts solubility and bioactivity:

Key Findings :

- The benzoate backbone in the target compound enhances aromatic interactions compared to aliphatic esters like 2,3-dichloropropyl decanoate .

- Phosphate esters (e.g., tris(2,3-dichloropropyl) phosphate) exhibit higher thermal stability and flammability applications, unlike the target compound’s pharmacological focus .

Functional Group Analogues

Substituent type and electronic effects modulate activity:

Key Findings :

- Nitro groups (as in 2NBA) confer distinct electronic effects, enabling specific bioreporter activation absent in hydroxy-substituted compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.